molecular formula C8H4BrNO2S B8459164 3-Bromothieno[3,2-b]pyridine-5-carboxylic acid

3-Bromothieno[3,2-b]pyridine-5-carboxylic acid

Cat. No. B8459164
M. Wt: 258.09 g/mol
InChI Key: JVFOFYRUBRMCQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06486141B2

Procedure details

3-Bromo-thieno[3,2-b]pyridine-5-carboxylic acid (Gronowitz, S.; Westerlund, C.; Hornfeldt, A. -B.; Acta Chem Scand. 29, 233, 1975) was esterified to the corresponding methyl ester. To a solution of the resulting methyl thieno[3,2-b]pyridine-5-carboxylate 9.7 g, 50.2 mmol) in CHCl3 at 0° C. was added a solution of bromine (16 g, 100.4 mmol) in CCl4 (150 mL) dropwise. The mixture was warmed to r.t. and stirred for 72 h. EtOAc (750 mL) was added. The mixture was washed with NaHSO3, dried (anhyd. MgSO4) and concentrated in vacuo. The residue was purified by chromatography on silica gel to give 2.84 g (21%) of the title compound and 5.5 g of starting material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.7 g
Type
reactant
Reaction Step Three
Quantity
16 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
750 mL
Type
reactant
Reaction Step Four
Yield
21%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:6]2=[N:7][C:8]([C:11]([OH:13])=[O:12])=[CH:9][CH:10]=[C:5]2[S:4][CH:3]=1.S1C2C(=NC(C(OC)=O)=CC=2)C=[CH:15]1.BrBr.CCOC(C)=O>C(Cl)(Cl)Cl.C(Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[C:6]2=[N:7][C:8]([C:11]([O:13][CH3:15])=[O:12])=[CH:9][CH:10]=[C:5]2[S:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CSC=2C1=NC(=CC2)C(=O)O
Step Two
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
9.7 g
Type
reactant
Smiles
S1C=CC2=NC(=CC=C21)C(=O)OC
Name
Quantity
16 g
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
750 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with NaHSO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhyd. MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
BrC1=CSC=2C1=NC(=CC2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.84 g
YIELD: PERCENTYIELD 21%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.